molecular formula C11H19N3O3 B11083925 N-methyl-3-[3-(methylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide

N-methyl-3-[3-(methylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B11083925
M. Wt: 241.29 g/mol
InChI Key: VXPXEHRHYSNOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-METHYL-3-[2-(METHYLCARBAMOYL)ETHYL]-6-OXOPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-[2-(METHYLCARBAMOYL)ETHYL]-6-OXOPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow reactors and high-yield reactions. For example, the reaction of phosgene with dimethylamine in a flow reactor can produce high yields of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-[2-(METHYLCARBAMOYL)ETHYL]-6-OXOPIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

N-METHYL-3-[2-(METHYLCARBAMOYL)ETHYL]-6-OXOPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-3-[2-(METHYLCARBAMOYL)ETHYL]-6-OXOPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carbamoyl compounds such as N-ETHYL-N-METHYL CARBAMOYL CHLORIDE .

Uniqueness

N-METHYL-3-[2-(METHYLCARBAMOYL)ETHYL]-6-OXOPIPERIDINE-3-CARBOXAMIDE is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

N-methyl-3-[3-(methylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C11H19N3O3/c1-12-8(15)3-5-11(10(17)13-2)6-4-9(16)14-7-11/h3-7H2,1-2H3,(H,12,15)(H,13,17)(H,14,16)

InChI Key

VXPXEHRHYSNOHR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1(CCC(=O)NC1)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.